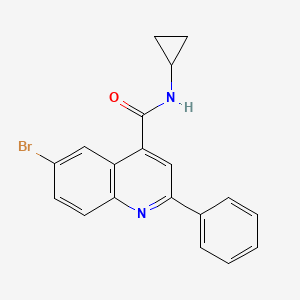
6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group attached to the nitrogen atom, and a phenyl group at the 2nd position of the quinoline ring The carboxamide group at the 4th position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide typically involves multiple steps:
-
Formation of 6-bromo-2-phenylquinoline-4-carboxylic acid
- Starting with 2-phenylquinoline, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
- The resulting 6-bromo-2-phenylquinoline is then subjected to carboxylation using carbon dioxide in the presence of a base to form 6-bromo-2-phenylquinoline-4-carboxylic acid.
-
Conversion to this compound
- The carboxylic acid is activated using reagents such as benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride (EDC) in N,N-dimethylformamide (DMF).
- The activated intermediate is then reacted with cyclopropylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
-
Oxidation and Reduction
- The quinoline ring can be subjected to oxidation or reduction under appropriate conditions, potentially altering its electronic properties and reactivity.
-
Amidation and Esterification
- The carboxamide group can participate in further amidation or esterification reactions, allowing for the introduction of additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation/Esterification: Carbodiimides (e.g., EDC) and alcohols or amines.
Major Products
- Substituted quinolines, quinoline N-oxides, reduced quinoline derivatives, and various amides or esters depending on the specific reactions and conditions employed.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Employed in the design of biological probes for studying enzyme activity, receptor binding, and cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline ring system can intercalate with DNA, while the carboxamide group can form hydrogen bonds with protein targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenylquinoline-4-carboxylic acid
- 6-bromo-N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- 6-chloro-N-cyclopropyl-2-phenylquinoline-4-carboxamide
Uniqueness
6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline ring, which can confer distinct electronic, steric, and pharmacokinetic properties. The presence of the bromine atom and the cyclopropyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15BrN2O |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O/c20-13-6-9-17-15(10-13)16(19(23)21-14-7-8-14)11-18(22-17)12-4-2-1-3-5-12/h1-6,9-11,14H,7-8H2,(H,21,23) |
InChI Key |
BGQKIGYYFFABAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















